Ethyl 1-{6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl}piperidine-3-carboxylate
Description
Ethyl 1-{6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carbonyl}piperidine-3-carboxylate is a complex heterocyclic compound featuring a tricyclic core (1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene) fused with a piperidine-3-carboxylate moiety.
Properties
IUPAC Name |
ethyl 1-(6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-3-28-20(27)13-7-6-9-23(12-13)19(26)15-11-14-17(22(15)2)21-16-8-4-5-10-24(16)18(14)25/h4-5,8,10-11,13H,3,6-7,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBQPEHPYLKTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC3=C(N2C)N=C4C=CC=CN4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 1-{6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl}piperidine-3-carboxylate is a complex organic compound characterized by its unique tricyclic structure and multiple nitrogen atoms. This compound has garnered attention in various fields of medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a piperidine ring and a triazatricyclic core. The molecular formula is with a molecular weight of approximately 258.26 g/mol. Its chemical structure is pivotal to understanding its biological activity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body:
- Enzyme Inhibition : The compound may inhibit certain enzymes critical for cellular processes by binding to their active sites. This inhibition can affect metabolic pathways and lead to therapeutic effects.
- Receptor Modulation : this compound may also interact with various receptors in the nervous system, potentially influencing neurotransmitter activity and contributing to anxiolytic or sedative effects.
Biological Activity
Research into the biological activity of this compound has revealed several promising effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Potential : The unique tricyclic structure allows for interaction with DNA and RNA synthesis pathways, indicating potential anticancer activity. Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines.
- Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, this compound may possess anxiolytic or antidepressant properties. Research indicates that it could modulate GABAergic transmission in the brain.
Case Studies
Several case studies have explored the biological activity of related compounds within the same chemical family:
- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry evaluated derivatives of triazatricyclic compounds for their antibacterial efficacy against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at low concentrations .
- Cancer Cell Line Study : In a study focusing on breast cancer cell lines, derivatives exhibited IC50 values in the micromolar range, suggesting effective cytotoxicity .
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Features and Functional Group Analysis
The target compound shares functional motifs with several piperidine- and polycyclic-carboxylate derivatives. Key comparisons include:
Table 1: Structural and Functional Group Comparison
Physicochemical and Spectroscopic Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
Table 3: Physicochemical Properties
- Melting Points : Bicyclic/tricyclic derivatives (e.g., 1l) exhibit higher melting points (243–245°C) due to enhanced intermolecular interactions, suggesting the target compound may similarly require elevated temperatures for dissolution .
- NMR Trends : The tricyclic system would likely show complex splitting patterns in ¹H NMR, akin to the multiplet-rich spectra of compound (7) .
Hydrogen Bonding and Crystallographic Behavior
The target compound’s triazatricyclo system may adopt specific puckering conformations, as analyzed via graph-set theory . Compared to monocyclic piperidines (e.g., compound 7), its rigid core could limit hydrogen-bond donor/acceptor flexibility, influencing crystal packing and solubility .
Notes
Data Limitations : Direct experimental data for the target compound are absent in the provided evidence; comparisons are based on structural analogs.
Biological Implications : The rigidity and ester groups may enhance pharmacokinetic properties, but this requires validation via in vitro studies.
References SHELX refinement methods for structural analysis. Synthesis and NMR data for piperidine carboxylate derivatives. Physicochemical properties of bicyclic imidazo-pyridine analogs. Hydrogen-bonding and graph-set analysis in crystals. Conformational analysis of puckered ring systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
